molecular formula C11H20F2N2 B1448246 4,4-Difluoro-1-piperidin-4-ylmethylpiperidine CAS No. 1878970-42-3

4,4-Difluoro-1-piperidin-4-ylmethylpiperidine

Cat. No.: B1448246
CAS No.: 1878970-42-3
M. Wt: 218.29 g/mol
InChI Key: SPLMXCQULNQHBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-piperidin-4-ylmethylpiperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached to the 4th carbon atom in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.054 g/mL at 25 °C and a refractive index (n20/D) of 1.403 . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Functionalized Piperidines

4,4-Difluoro-1-piperidin-4-ylmethylpiperidine is used as a building block in the synthesis of functionalized piperidines, which are crucial in pharmaceutical and agrochemical chemistry. A study by Surmont et al. (2009) discusses the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination, highlighting the importance of this compound in creating structurally diverse piperidines (Surmont et al., 2009).

Catalyst for Cationic Cyclisations

Haskins and Knight (2002) demonstrated the use of trifluoromethanesulfonic acid as a catalyst to induce 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This highlights the role of fluorinated piperidines as intermediates in the formation of polycyclic systems (Haskins & Knight, 2002).

In Synthesis of Neuroleptic Agents

Nakatsuka et al. (1981) discussed the synthesis of a neuroleptic agent using a fluorinated piperidine derivative. The compound synthesized, ID-4708-(piperidine-14 C), was used for metabolic studies, demonstrating the compound's relevance in medicinal chemistry (Nakatsuka, Kawahara, & Yoshitake, 1981).

Fluorinated Piperidines in Receptor Ligand Development

Van Niel et al. (1999) reported on the development of 5-HT1D receptor ligands, using fluorinated piperidines. Their study showed how fluorination affects the basicity and pharmacokinetics of these ligands, which is crucial for their role in receptor-targeted drug development (Van Niel et al., 1999).

Dearomatization-Hydrogenation of Fluoropyridines

Nairoukh et al. (2019) described a process for the one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, enabling the formation of all-cis-(multi)fluorinated piperidines. This methodology highlights the compound's role in synthesizing fluorinated piperidines, which are extensively used in pharmaceuticals and agrochemicals (Nairoukh, Wollenburg, Schlepphorst, Bergander, & Glorius, 2019).

Safety and Hazards

“4,4-Difluoro-1-piperidin-4-ylmethylpiperidine” is classified as a flammable liquid and can cause eye irritation, skin irritation, and respiratory system irritation . It has a flash point of 21.1 °C .

Future Directions

The future directions for research on “4,4-Difluoro-1-piperidin-4-ylmethylpiperidine” could potentially involve further exploration of its biological activity, particularly in relation to its potential as a DPP-4 inhibitor. This could have implications for the treatment of conditions like type 2 diabetes .

Properties

IUPAC Name

4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLMXCQULNQHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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